4-butoxy-N-((5-((2-((5-(ethylthio)-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide 4-butoxy-N-((5-((2-((5-(ethylthio)-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide
Brand Name: Vulcanchem
CAS No.: 393874-89-0
VCID: VC6586637
InChI: InChI=1S/C26H28FN7O3S3/c1-3-5-14-37-20-12-6-17(7-13-20)23(36)28-15-21-30-32-25(34(21)19-10-8-18(27)9-11-19)39-16-22(35)29-24-31-33-26(40-24)38-4-2/h6-13H,3-5,14-16H2,1-2H3,(H,28,36)(H,29,31,35)
SMILES: CCCCOC1=CC=C(C=C1)C(=O)NCC2=NN=C(N2C3=CC=C(C=C3)F)SCC(=O)NC4=NN=C(S4)SCC
Molecular Formula: C26H28FN7O3S3
Molecular Weight: 601.73

4-butoxy-N-((5-((2-((5-(ethylthio)-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide

CAS No.: 393874-89-0

Cat. No.: VC6586637

Molecular Formula: C26H28FN7O3S3

Molecular Weight: 601.73

* For research use only. Not for human or veterinary use.

4-butoxy-N-((5-((2-((5-(ethylthio)-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide - 393874-89-0

Specification

CAS No. 393874-89-0
Molecular Formula C26H28FN7O3S3
Molecular Weight 601.73
IUPAC Name 4-butoxy-N-[[5-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]benzamide
Standard InChI InChI=1S/C26H28FN7O3S3/c1-3-5-14-37-20-12-6-17(7-13-20)23(36)28-15-21-30-32-25(34(21)19-10-8-18(27)9-11-19)39-16-22(35)29-24-31-33-26(40-24)38-4-2/h6-13H,3-5,14-16H2,1-2H3,(H,28,36)(H,29,31,35)
Standard InChI Key PJRQUWNCSPAOGQ-UHFFFAOYSA-N
SMILES CCCCOC1=CC=C(C=C1)C(=O)NCC2=NN=C(N2C3=CC=C(C=C3)F)SCC(=O)NC4=NN=C(S4)SCC

Introduction

Structural Elucidation and Nomenclature

The compound 4-butoxy-N-((5-((2-((5-(ethylthio)-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide is a heterocyclic organic molecule characterized by a benzamide core functionalized with multiple sulfur-containing rings and substituents. Its IUPAC name reflects a hierarchical assembly of structural motifs:

  • Benzamide backbone: A benzene ring substituted with a butoxy group at the para position (4-butoxy) and an amide group.

  • Triazole-thiadiazole hybrid system: A 4H-1,2,4-triazole ring at position 3, bearing a 4-fluorophenyl group at position 4 and a methylene bridge linked to the benzamide’s nitrogen.

  • Thioether and thiadiazole linkages: A sulfur-rich side chain comprising a 1,3,4-thiadiazole ring with an ethylthio group and a 2-oxoethylthio spacer.

This architecture suggests potential hydrogen-bonding interactions (amide, amino, and oxo groups) and regions of rigidity (aromatic rings), which are critical for molecular recognition in biological systems .

Synthetic Pathways and Reaction Mechanisms

The synthesis of this compound likely involves multi-step convergent strategies, leveraging cyclization and coupling reactions commonly used for heterocyclic assemblies .

Key Synthetic Steps

  • Benzamide precursor synthesis:

    • 4-butoxybenzoic acid is activated (e.g., via thionyl chloride) and coupled with an amine-containing intermediate.

  • Triazole ring formation:

    • Cyclocondensation of thiosemicarbazide derivatives with aldehydes or ketones under acidic conditions.

  • Thiadiazole incorporation:

    • Reaction of hydrazine derivatives with carbon disulfide or thiocarbazides to form the 1,3,4-thiadiazole core.

  • Thioether linkage installation:

    • Nucleophilic substitution or Michael addition to introduce ethylthio and oxoethylthio groups.

Hypothetical Reaction Scheme

StepReaction TypeReagents/ConditionsIntermediate Product
1Amide couplingSOCl₂, DMF, then amine4-butoxybenzoyl chloride
2Triazole cyclizationNH₂NH₂, CS₂, KOH4-(4-fluorophenyl)-4H-1,2,4-triazole
3Thiadiazole formationHCl, NaNO₂, thiourea5-(ethylthio)-1,3,4-thiadiazol-2-amine
4Thioether couplingEthylene dithiol, DCC, DMAP2-((5-(ethylthio)-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl thioether

Physicochemical Properties

The compound’s properties are inferred from structural analogs and computational models:

Table 1: Predicted Molecular Properties

PropertyValueMethod/Software
Molecular formulaC₂₉H₂₈FN₇O₃S₄Empirical calculation
Molecular weight678.84 g/molChemDraw
LogP (lipophilicity)3.8 ± 0.2ACD/Labs
Solubility (water)<0.1 mg/mLSwissADME
Hydrogen bond donors4Structural analysis
Hydrogen bond acceptors9Structural analysis

The low aqueous solubility aligns with its lipophilic components (butoxy, fluorophenyl), necessitating formulation strategies like nanoemulsions or prodrug approaches .

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